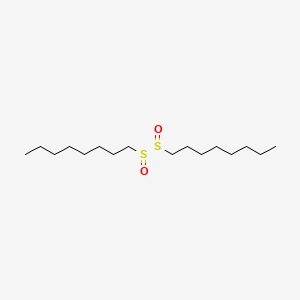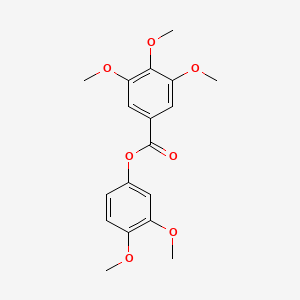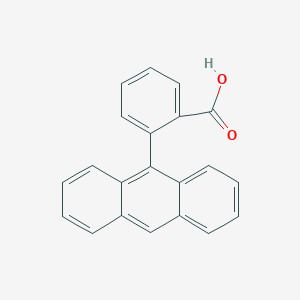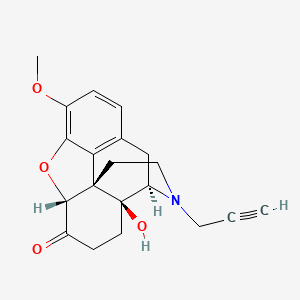
Thiol reductone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiol reductone is a sulfur-containing organic compound characterized by the presence of a sulfhydryl group (-SH). This functional group imparts unique properties to the molecule, making it highly reactive and useful in various chemical and biological processes. Thiol reductones are known for their strong reducing capabilities and are often used in redox reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiol reductones can be synthesized through several methods. One common approach involves the reaction of thiols with aldehydes or ketones to form thioacetals or thioketals. These intermediates can then be reduced to yield thiol reductones. Another method involves the direct reduction of disulfides to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
Industrial Production Methods
In industrial settings, thiol reductones are often produced through large-scale reduction processes. These processes typically involve the use of catalytic hydrogenation or electrochemical reduction techniques to convert disulfides or other sulfur-containing precursors into thiol reductones. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thiol reductones undergo a variety of chemical reactions, including:
Oxidation: Thiol reductones can be oxidized to form disulfides or sulfonic acids.
Reduction: They can reduce disulfides back to thiols, often using reducing agents like DTT or TCEP.
Substitution: Thiol reductones can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite, and molecular bromine are commonly used oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Wissenschaftliche Forschungsanwendungen
Thiol reductones have a wide range of applications in scientific research:
Chemistry: They are used as reducing agents in various organic synthesis reactions.
Biology: Thiol reductones play a crucial role in maintaining the redox balance within cells.
Medicine: In medical research, thiol reductones are used to study oxidative stress and its impact on diseases.
Wirkmechanismus
Thiol reductones exert their effects primarily through redox reactions. The sulfhydryl group (-SH) in thiol reductones can donate electrons, reducing other molecules and forming disulfide bonds. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage . In biological systems, thiol reductones often target cysteine residues in proteins, facilitating the reduction of disulfide bonds and ensuring proper protein function .
Vergleich Mit ähnlichen Verbindungen
Thiol reductones share similarities with other sulfur-containing compounds such as:
Thiols: Both contain the sulfhydryl group (-SH) and exhibit similar reactivity.
Disulfides: These are oxidized forms of thiols and can be reduced back to thiols by thiol reductones.
Thioethers (Sulfides): These compounds are formed through the substitution reactions of thiols and exhibit different chemical properties compared to thiol reductones.
Thiol reductones are unique due to their strong reducing capabilities and their ability to participate in a wide range of chemical reactions. This versatility makes them valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
69538-20-1 |
|---|---|
Molekularformel |
C9H6O3S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
4-hydroxy-3-sulfanylchromen-2-one |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13/h1-4,10,13H |
InChI-Schlüssel |
UURWRGIHEFYQBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)






![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)



![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
